molecular formula C14H15NO3 B1272883 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid CAS No. 499987-13-2

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid

Cat. No. B1272883
M. Wt: 245.27 g/mol
InChI Key: OPRZIKIUFPFNQS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is a compound that has been studied for its potential applications in fluorescence derivatization of amino acids. The compound is characterized by the presence of a naphthalene ring structure, which is substituted with an amino group and a methoxy group, providing the molecule with distinct chemical properties that are useful in analytical chemistry, particularly in the context of enhancing fluorescence for biological assays .

Synthesis Analysis

The synthesis of related naphthalene-based amino acids has been reported in the literature. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis. The bromination step is achieved using 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) in the presence of hydrochloric acid, followed by subsequent steps leading to the final product with an overall yield of 68% . Although the exact synthesis of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid includes a naphthalene ring, which is a planar, aromatic system that can participate in π-π interactions and has significant conjugation. This conjugation is crucial for the molecule's ability to absorb and emit light, making it a valuable candidate for fluorescence studies. The presence of the amino and methoxy substituents likely influences the electronic distribution within the molecule, affecting its optical properties .

Chemical Reactions Analysis

The compound has been used to derivatize amino acids, resulting in strongly fluorescent amino acid derivatives. These derivatives can further react with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride to form blue benzo[a]phenoxazinium conjugates. These conjugates exhibit strong fluorescence in both ethanol and water at physiological pH, with good quantum yields and emission wavelengths suitable for biological assays .

Physical and Chemical Properties Analysis

The fluorescence properties of naphthalene-based compounds are of particular interest. The derivatives of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid show maximum emission at about 415 nm. When these derivatives are used to form benzo[a]phenoxazinium conjugates, the emission wavelengths shift to between 644 and 657 nm. The quantum efficiency of related derivatives, such as those from 4-amino-1-hydroxybutane-1,1-bisphosphonic acid, has been determined to be high, indicating a strong propensity for fluorescence. These properties suggest that 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid and its derivatives could be highly effective as fluorescent markers in various analytical applications .

Scientific Research Applications

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, a derivative of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid, has been investigated as a fluorescent derivatising reagent for amino acids. These derivatives exhibit strong fluorescence, useful in biological assays (Frade et al., 2007).

Synthesis of Novel Naproxen Derivatives

2-(6-methoxy naphthalen-2-yl)propionic acid, closely related to the compound , has been used in synthesizing new 1-aryl/heteroaryl substituted propan-1-ones, indicating potential in pharmaceutical development (Pal et al., 2007).

Intermediate in Naproxen Synthesis

The compound serves as an intermediate in synthesizing naproxen, highlighting its importance in pharmaceutical manufacturing (Ai, 2002).

Azo Dye Studies

A structurally similar compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalene sulfonic acid, was studied for its role in water-soluble dye manufacturing, important for textile industry applications (Tauro & Coutinho, 2000).

Antioxidant and Anticancer Activity

Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound related to 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid, has shown promising antioxidant and anticancer activities. This suggests potential applications in medical research and therapy (Tumosienė et al., 2020).

Electronic Coupling in Radical Cations

A study on 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives, similar in structure, has revealed insights into electronic coupling and stability, valuable for applications in materials science and electronics (Nöll et al., 2007).

Osteoporosis Treatment Research

In medical research, a compound structurally related to 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid was identified as a potential treatment for osteoporosis, underscoring the relevance of similar compounds in therapeutic applications (Hutchinson et al., 2003).

properties

IUPAC Name

3-amino-3-(4-methoxynaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-13-7-6-10(12(15)8-14(16)17)9-4-2-3-5-11(9)13/h2-7,12H,8,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZIKIUFPFNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387937
Record name 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid

CAS RN

499987-13-2
Record name 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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